
A-674563
概要
説明
化学反応の分析
A-674563は、次のようなさまざまな化学反応を起こします。
酸化および還元:
置換: 特に芳香環を含む置換反応を起こす可能性があります。
一般的な試薬および条件: 一般的な試薬には、酸化剤および還元剤が含まれ、条件は目的の反応によって異なります。
科学研究アプリケーション
This compoundは、化学、生物学、医学、産業の分野における科学研究への応用について広く研究されてきました。
化学: キナーゼ阻害および関連する経路を研究するためのツール化合物として使用されます。
生物学: さまざまな細胞株における細胞周期進行およびアポトーシスへの影響について調査されています。
科学的研究の応用
Cancer Research Applications
Inhibition of Tumor Growth:
A-674563 has demonstrated significant anti-tumor activity in various cancer models. In studies involving human fibrosarcoma (HT1080) xenografts in mice, this compound inhibited tumor growth and reduced tumor volume significantly compared to control groups (320.76 ± 86.8 vs. 667.92 ± 97.41; P < 0.01) .
Non-Small Cell Lung Cancer (NSCLC):
In vitro studies indicated that this compound was more effective than the pan-Akt inhibitor MK-2206 in reducing the proliferation of NSCLC cell lines (A549, A427, NCI-H23) . The compound exhibited lower IC50 values across six NSCLC cell lines, particularly in those harboring Stk11 mutations, indicating its potential for targeted therapy in specific genetic contexts.
Mechanism of Action:
this compound not only inhibits Akt1 but also targets CDK2 and PKA pathways, contributing to its efficacy. The compound's ability to induce G2 cell cycle arrest and apoptosis in soft tissue sarcoma (STS) cells has been documented . Furthermore, it has been shown to increase p-AKT levels in certain cell lines, which may play a role in its mechanism of action .
Acute Myeloid Leukemia (AML)
Recent studies have also highlighted the potential of this compound in treating acute myeloid leukemia (AML). It was found to exert potent anti-leukemic activity both in vitro and in vivo by concurrently targeting the Akt pathway . This dual inhibition strategy presents a promising avenue for overcoming resistance mechanisms commonly seen in leukemic cells.
Regenerative Medicine
Chondrocyte Protection:
this compound has been identified as a protective agent for chondrocytes, the cells responsible for cartilage production. Research from the Noriyuki Tsumaki lab demonstrated that this compound preserves the expression of Sox9, a crucial protein for chondrocyte identity and function . This discovery suggests potential applications in regenerative therapies for cartilage damage.
Comparative Efficacy Studies
A comparative analysis between this compound and other inhibitors like MK-2206 revealed that this compound had superior efficacy due to its unique mechanism involving off-target effects on CDK2 . This highlights the importance of exploring combination therapies that leverage this compound's multi-targeting capabilities.
Data Table Summary
作用機序
A-674563は、細胞の成長と生存の経路の重要な調節因子であるAKT1を選択的に阻害することによって効果を発揮します。この化合物はAKT1のATP結合部位に結合し、その活性化と下流標的のその後のリン酸化を阻害します。 この阻害は、癌細胞における細胞周期進行の変化とアポトーシスの誘導につながります .
類似の化合物との比較
This compoundは、MK-2206などの他のパンAKT阻害剤とは異なり、AKT1の選択的阻害において独特です。類似の化合物には次のものがあります。
MK-2206: 3つのすべてのAKTアイソフォームを標的とするパンAKT阻害剤です。
PHA-848125: 標的経路に一部重複があるCDK2阻害剤です。
H-89 2HCl: より広範なキナーゼ阻害プロファイルを持つPKA阻害剤
This compoundは、癌細胞の生存を減少させる高い有効性と、AKT1の選択的阻害により際立っており、癌研究および潜在的な治療開発における貴重なツールとなっています .
類似化合物との比較
A-674563 is unique in its selective inhibition of AKT1 compared to other pan-AKT inhibitors such as MK-2206. Similar compounds include:
MK-2206: A pan-AKT inhibitor that targets all three AKT isoforms.
PHA-848125: A CDK2 inhibitor with some overlap in target pathways.
H-89 2HCl: A PKA inhibitor with broader kinase inhibition profiles
This compound stands out due to its higher efficacy in reducing cancer cell survival and its selective inhibition of AKT1, making it a valuable tool in cancer research and potential therapeutic development .
準備方法
A-674563の合成には、主要な中間体の生成と、その後の特定の条件下での反応を含むいくつかのステップが含まれます。詳細な合成経路および工業的生産方法は、一般公開されていません。 この化合物は、実験用途のためにジメチルスルホキシド(DMSO)に再構成されることが知られています .
生物活性
A-674563 is a selective inhibitor of the AKT1 kinase, which plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It also inhibits cyclin-dependent kinase 2 (CDK2) and protein kinase A (PKA), making it a multi-targeted agent with significant biological activity.
This compound primarily inhibits AKT1, a serine/threonine kinase that is often overexpressed in cancers, especially non-small cell lung cancer (NSCLC). By selectively targeting AKT1, this compound aims to disrupt pathways that promote tumor cell survival and proliferation. The compound has demonstrated a potent inhibitory effect on cell lines with mutations in the Stk11 gene, which are known to be sensitive to AKT inhibition.
Efficacy in Cell Lines
A study comparing this compound with the pan-AKT inhibitor MK-2206 revealed that this compound significantly reduced cell proliferation across six NSCLC cell lines. The IC50 values for this compound were lower than those for MK-2206, indicating higher potency. Notably, the compound altered cell cycle progression by decreasing the proportion of cells in the G0/G1 phase and increasing those in the S phase, effects not observed with MK-2206 .
Cell Line | IC50 (this compound) | IC50 (MK-2206) | Effect on Cell Cycle |
---|---|---|---|
A549 | 0.15 μM | Higher | Increased S phase |
A427 | 0.03 μM | Higher | Increased S phase |
NCI-H23 | 0.07 μM | Higher | Increased S phase |
NCI-H358 | 0.36 μM | Higher | Increased S phase |
NCI-H1975 | 0.18 μM | Higher | Increased S phase |
NCI-H1650 | 0.70 μM | Higher | Increased S phase |
Inhibition of CDK2
In addition to its effects on AKT1, this compound also inhibits CDK2 activity. In experiments involving A549 and A427 cells, treatment with this compound resulted in decreased levels of phosphorylated CDK2 (p-CDK2), which is crucial for cell cycle progression. This inhibition of CDK2 may further contribute to the compound's efficacy against tumor growth .
Impact on Tumor Growth
In vivo studies have shown that this compound effectively inhibits tumor growth in mouse models. For instance, in xenograft models using human fibrosarcoma (HT1080) cells, treatment with this compound significantly reduced tumor volume compared to control groups. The administration of this compound at a dosage of 40 mg/kg per day for 21 days led to notable tumor regression when combined with paclitaxel therapy .
NSCLC Treatment
A clinical investigation into the effects of this compound on NSCLC highlighted its superior efficacy compared to MK-2206. Patients exhibiting specific genetic mutations responded favorably to treatment with this compound, showcasing its potential as a targeted therapy for this subset of lung cancer patients .
Chondrocyte Protection
Research conducted by Tsumaki et al. demonstrated that this compound protects chondrocytes from apoptosis induced by inflammatory cytokines. This finding suggests that beyond its anti-cancer properties, this compound may also play a role in preserving cartilage function, presenting an interesting avenue for further research into its applications in degenerative diseases .
特性
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462115 | |
Record name | A-674563 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552325-73-2 | |
Record name | A-674563 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-674563 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | A-674563 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-674563 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。